Acetamide, 2-amino-2-thioxo-
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Overview
Description
Acetamide, 2-amino-2-thioxo-, also known as thioacetamide, is an organic compound with the molecular formula C2H5NS. It is a sulfur-containing derivative of acetamide and is characterized by the presence of an amino group and a thioxo group. Thioacetamide is a white crystalline solid that is soluble in water and organic solvents. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioacetamide can be synthesized through several methods. One common method involves the reaction of acetamide with sulfur or hydrogen sulfide. The reaction typically occurs under elevated temperatures and in the presence of a catalyst. Another method involves the reaction of acetonitrile with hydrogen sulfide in the presence of a base, followed by hydrolysis to yield thioacetamide.
Industrial Production Methods
In industrial settings, thioacetamide is produced on a larger scale using similar methods. The process involves the reaction of acetamide with sulfur or hydrogen sulfide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Thioacetamide undergoes various chemical reactions, including:
Oxidation: Thioacetamide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: Thioacetamide can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with thioacetamide under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thioacetamides depending on the nucleophile used.
Scientific Research Applications
Thioacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiazoles and other sulfur-containing heterocycles.
Biology: Thioacetamide is used as a model compound to study liver toxicity and hepatocarcinogenesis in animal models.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of biologically active compounds.
Industry: Thioacetamide is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
Thioacetamide exerts its effects through various molecular mechanisms. In biological systems, it is metabolized to reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage. The primary molecular targets include liver cells, where thioacetamide induces hepatotoxicity and promotes the development of liver cancer. The pathways involved include the activation of cytochrome P450 enzymes and the generation of reactive oxygen species.
Comparison with Similar Compounds
Thioacetamide is similar to other sulfur-containing compounds such as thiourea and thiosemicarbazide. it is unique in its ability to induce liver toxicity and hepatocarcinogenesis, making it a valuable tool in toxicological research. Other similar compounds include:
Thiourea: Used in the synthesis of thiourea derivatives and as a reagent in organic synthesis.
Thiosemicarbazide: Used in the preparation of thiosemicarbazones and as a reagent in analytical chemistry.
Thioacetamide’s distinct chemical properties and biological effects make it a versatile compound with diverse applications in various fields of science and industry.
Properties
IUPAC Name |
2-amino-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2OS/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKDRZVAVHJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=S)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475986 |
Source
|
Record name | Acetamide, 2-amino-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16475-48-2 |
Source
|
Record name | Acetamide, 2-amino-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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